Lead(II) isodecanoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84852-34-6 |
|---|---|
Molecular Formula |
C20H38O4Pb |
Molecular Weight |
550 g/mol |
IUPAC Name |
lead(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
QMCBXDKFCYNTSF-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Hydrolysis:one of the Most Significant Deactivation Pathways for Metal Carboxylates is Hydrolysis.shepchem.comin the Presence of Water, Even in Trace Amounts, Lead Ii Isodecanoate Can React to Form Lead Ii Hydroxide or Lead Ii Oxide and Release the Isodecanoic Acid.shepchem.comlead Ii Oxide Pbo is a Stable Inorganic Compound That is Catalytically Inactive for the Reactions Where Lead Ii Isodecanoate is Typically Used.wikipedia.orgthis Process Results in the Precipitation of Insoluble, Inactive Lead Species from the Reaction Medium, Leading to a Rapid Loss of Catalytic Activity.
The reaction can be represented as: Pb(C₉H₁₉COO)₂ + H₂O → PbO + 2 C₉H₁₉COOH
Fouling:in Polymerization Reactions, the Catalyst Can Become Encapsulated by the Polymer Product, a Process Known As Fouling.mdpi.commdpi.comthis Encapsulation Blocks the Active Sites and Prevents Substrate Molecules from Reaching the Catalytic Lead Center, Thereby Decreasing the Reaction Rate over Time.
The table below summarizes the common deactivation mechanisms for Lead(II) isodecanoate.
| Deactivation Mechanism | Description | Causative Agents | Resulting Inactive Species |
|---|---|---|---|
| Hydrolysis | Reaction with water leading to the breakdown of the catalyst. | Water (H₂O) | Lead(II) oxide (PbO), Lead(II) hydroxide (Pb(OH)₂) |
| Poisoning | Strong binding of impurities to the catalytic active site. | Sulfur compounds, strong Lewis bases | Lead(II) sulfide (PbS), stable coordination complexes |
| Thermal Degradation | Decomposition of the catalyst due to high temperatures. | Excessive heat | Various lead species, ligand fragments |
| Fouling | Encapsulation of the catalyst by products or byproducts. | Polymer products, insoluble humins | Physically blocked active sites |
Understanding these ligand and metal center effects, as well as the potential pathways for deactivation, is essential for optimizing reaction conditions and extending the functional lifetime of this compound as a catalyst.
Advanced Material Science Applications and Formulations of Lead Ii Isodecanoate
Polymeric Formulations as Stabilizers and Processing Aids
Lead-based stabilizers have historically been a cornerstone in the processing of polyvinyl chloride (PVC) due to their cost-effectiveness and excellent stabilizing effects. seepvcforum.com These compounds are crucial for protecting the polymer from thermal degradation during manufacturing and enhancing the durability of the final product. nbinno.com
Integration of Lead(II) Isodecanoate in Polyvinyl Chloride (PVC) Compositions: Chemical Interactions and Macro-level Effects
The primary function of lead stabilizers, such as this compound, in PVC is to mitigate thermal degradation. pvcstabilizer.comchembroad.com PVC is inherently unstable at processing temperatures, undergoing dehydrochlorination which releases hydrogen chloride (HCl). researchgate.net This process can lead to discoloration, embrittlement, and a loss of mechanical properties. nbinno.comresearchgate.net
Lead stabilizers function by neutralizing the acidic byproducts formed during the breakdown of PVC at elevated temperatures. pvcstabilizer.com The stabilization mechanism involves the reaction of the metal stearate (B1226849) with the PVC chains to retard the "unzipping" reaction by substituting labile chlorine atoms with more stable stearate groups. ncsu.edu They also react with the released hydrogen chloride to form metal chlorides. ncsu.edu This prevents the autocatalytic degradation of the polymer, thus preserving its structural integrity. pvcstabilizer.com
| Property Enhanced by Lead Stabilizers | Effect on PVC |
| Heat Stability | Allows for higher processing temperatures and prevents thermal degradation. nbinno.compvcstabilizer.com |
| Color Retention | Prevents discoloration caused by heat. pvcstabilizer.com |
| Mechanical Properties | Maintains the structural integrity and durability of the polymer. pvcstabilizer.comtldvietnam.com |
| Processability | Improves melt flow and overall manufacturing efficiency. nbinno.com |
| Aging Resistance | Enhances resistance to heat and UV exposure for long-term performance. nbinno.com |
Influence of this compound on Polymer Rheology and Mechanical Property Development
The addition of lead-based stabilizers like this compound can influence the rheological behavior and the development of mechanical properties in polymers. Their lubricating properties can help minimize friction and wear on processing equipment. tldvietnam.com The presence of these stabilizers can affect the melt viscosity, which in turn influences the flow characteristics of the polymer during processing. tldvietnam.com
In terms of mechanical properties, lead stabilizers contribute to a strong and durable structure in the final PVC product. tldvietnam.com They enhance the material's resistance to water, chemicals, and UV radiation, which helps to prolong its lifespan. tldvietnam.com The effective stabilization provided by lead compounds ensures that the PVC maintains its intended mechanical properties, such as impact strength and tensile strength, over time. goldstab.com Studies have shown that the choice of stabilizer can impact the mechanical performance of PVC composites, with optimal concentrations leading to improved tensile strength and elongation at break. ippi.ac.ir
Application in Coatings and Resins
This compound, as a member of the lead carboxylate family, has historically been used as a drier in coatings and resins. Driers, also known as siccatives, are metal salts that catalyze the curing process of drying oils and alkyd resins. pcimag.compaintingbestpractices.com
Role of this compound as Driers in Alkyd Resins and Drying Oils
Alkyd resins and drying oils cure through an oxidative polymerization process, where the unsaturated fatty acid chains react with atmospheric oxygen to form a solid, cross-linked film. pcimag.comipen.orgbdmaee.net This autoxidation process can be slow, and metal driers are added to accelerate it. bdmaee.net
Lead driers act as "through driers," promoting uniform curing throughout the entire thickness of the paint film. paintingbestpractices.comgoldstab.com This prevents surface wrinkling, which can occur if the surface dries too quickly while the underlying layer remains wet. goldstab.com The mechanism involves the lead ions (Pb²⁺) interacting with molecular oxygen to form reactive oxygen species, which then initiate the oxidation of the double bonds in the fatty acid chains. bdmaee.net This leads to the formation of hydroperoxides, which then decompose to create free radicals that propagate the crosslinking reactions, ultimately leading to the formation of a hardened film. bdmaee.net Lead driers are often used in combination with other metal driers, such as cobalt, to achieve a balanced drying process. mfa.org
| Drier Type | Primary Function | Examples |
| Primary/Active Driers | Catalyze oxygen uptake and peroxide formation at the surface. goldstab.com | Cobalt, Manganese goldstab.com |
| Secondary/Through Driers | Promote uniform drying throughout the entire film thickness. goldstab.com | Lead, Zirconium, Calcium goldstab.comgoldstab.com |
| Auxiliary Driers | Modify the effect of other driers and improve overall performance. ipen.org | Calcium, Zinc, Barium goldstab.com |
Interfacial Phenomena and Film Formation Chemistry Mediated by this compound
The presence of lead soaps like this compound can influence interfacial phenomena and the chemistry of film formation. As metal carboxylates, they can act as dispersant agents. rsc.org In the context of paintings, the formation of lead carboxylates (lead soaps) occurs when heavy metal-containing pigments react with fatty acids in the oil binder. montclair.edunsf.govmetmuseum.org This soap formation has been implicated in the increased transparency of some paint films over time. nsf.govmetmuseum.org
The lead ions from the drier can form coordination complexes with hydroxyl and carboxylic groups present in the resin or formed during the drying process, contributing to the cross-linked polymer network. goldstab.com This interaction at the molecular level is crucial for the development of a durable and coherent film. The formation of these lead soaps can also lead to the aggregation of particles within the paint film, which can affect the final appearance and long-term stability of the coating. nsf.gov
Precursor Chemistry for Inorganic Materials Synthesis
Lead carboxylates, including this compound, can serve as precursors for the synthesis of inorganic materials. The thermal decomposition of these organometallic compounds is a common method for producing metal or metal oxide compounds. google.com
Studies on the pyrolysis of organic lead compounds have shown that lead compounds of aliphatic carboxylic acids decompose to lead oxide. dtic.mil The thermal decomposition of lead carboxylates in air is often an oxidative process. dtic.mil For instance, the thermal decomposition of lead(IV) oxide produces lead(II) oxide and oxygen gas at high temperatures. quora.com Similarly, red lead (trilead tetraoxide) decomposes into lead monoxide and oxygen upon heating. quora.com The final product of the thermal decomposition of several lead compounds has been reported to be pure lead(II) oxide. scirp.org The characteristics of the resulting metal oxide, such as particle size, can be influenced by the decomposition conditions. researchgate.netresearchgate.net This method provides a route to synthesize nanoscale metal oxides with controlled properties. researchgate.net
The coordination chemistry of lead(II) carboxylates is an active area of research, as the diverse bonding modes of this metal allow for the formation of various coordination polymers and supramolecular structures with potential applications in areas such as gas storage and catalysis. researchgate.netnih.govmdpi.com
Utilization of this compound in Perovskite and Ferroelectric Material Fabrication
A comprehensive review of scientific literature and materials science databases indicates a notable absence of specific research detailing the utilization of this compound as a precursor in the fabrication of perovskite and ferroelectric materials. Standard synthesis routes for lead-based perovskites, widely reported for applications in photovoltaics and optoelectronics, predominantly employ lead(II) iodide (PbI₂) and lead(II) chloride (PbCl₂) as the lead source. Similarly, the fabrication of ferroelectric materials such as lead zirconate titanate (PZT) commonly relies on precursors like lead(II) acetate (B1210297).
Table 1: Reported Research Findings on this compound in Perovskite and Ferroelectric Fabrication
| Parameter | Finding | Source |
| Use as a primary lead precursor for perovskite solar cells | No data available in the reviewed literature. | N/A |
| Application in the synthesis of lead zirconate titanate (PZT) | No data available in the reviewed literature. | N/A |
| Influence on crystal growth and morphology | Not documented for perovskite or ferroelectric materials. | N/A |
| Comparative performance against standard precursors (e.g., PbI₂, Pb(OAc)₂) | No comparative studies found. | N/A |
Sol-Gel and Chemical Solution Deposition (CSD) Routes Employing this compound Precursors
The sol-gel method and Chemical Solution Deposition (CSD) are versatile and widely used techniques for preparing high-quality oxide thin films, including lead-based ferroelectrics. iaea.org These methods rely on the chemistry of precursor solutions to control the stoichiometry and microstructure of the final material. acs.org A thorough search of the scientific literature reveals that while lead(II) acetate is a commonly used and well-documented precursor for the CSD and sol-gel synthesis of materials like PZT, there is no specific mention of this compound being employed for these processes. acs.org
The choice of ligands in the precursor, such as the carboxylate group, can significantly affect the hydrolysis and condensation reactions that are central to the sol-gel process. nih.gov The isodecanoate ligand, with its bulky and branched structure, would be expected to influence the precursor's solubility in common organic solvents and its reactivity, thereby altering the gelation behavior and the thermal decomposition profile during annealing. However, without specific research, any potential advantages or disadvantages of using this compound in sol-gel or CSD formulations, such as improved solution stability or modified film morphology, remain speculative. The existing literature focuses on more established precursors, leaving the role of this compound in this area unexplored.
Nanocomposite and Hybrid Material Development Utilizing this compound
Integration of this compound into Polymer Nanocomposites
Polymer nanocomposites are materials where a polymer matrix is embedded with nano-sized filler particles to enhance its physical properties. While various lead compounds, such as lead oxide and metallic lead nanoparticles, have been incorporated into polymer matrices to create nanocomposites for applications like radiation shielding, there is no available research that specifically documents the integration of this compound into polymer nanocomposites. nih.govnih.gov
The successful formation of a polymer nanocomposite depends heavily on the compatibility and interaction between the filler and the polymer matrix. The organic isodecanoate ligands of the lead salt could potentially offer better dispersion in certain non-polar polymer matrices compared to inorganic lead compounds. However, the effects of such an integration on the mechanical, thermal, or electrical properties of the resulting composite have not been investigated or reported. Research in the field of lead-containing polymer nanocomposites has primarily focused on inorganic lead fillers, and the potential application of organometallic lead compounds like this compound remains an unaddressed area.
Table 2: Research Findings on the Integration of this compound in Polymer Nanocomposites
| Polymer Matrix | Filler Loading (%) | Observed Property Enhancement | Reference |
| No data available | No data available | No data available | N/A |
| No data available | No data available | No data available | N/A |
Interfacial Chemistry in this compound-Based Hybrid Systems
Despite the importance of understanding these interactions, there is a complete lack of studies on the interfacial chemistry of hybrid systems that specifically incorporate this compound. Research into the interfacial properties of lead-based hybrid materials has largely concentrated on systems relevant to perovskite solar cells, where the interface between the lead-halide perovskite layer and charge-transporting layers is critical. nih.gov In such studies, the organic component is typically a small cation like methylammonium (B1206745) or a passivating ligand, which differs significantly from the long-chain isodecanoate ligand. The potential role of the isodecanoate ligand in modifying surface energy, passivating defects, or influencing the electronic structure at an organic-inorganic interface has not been explored in the scientific literature.
Theoretical and Computational Investigations of Lead Ii Isodecanoate
Molecular Dynamics Simulations of Lead(II) Isodecanoate and Its Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its bulk properties, conformational dynamics, and interactions with other substances, such as solvents or polymer matrices.
An MD simulation of this compound would involve several key steps. First, a force field must be developed or chosen. A force field is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from quantum chemical calculations or experimental data.
The simulation system is then constructed by placing multiple this compound molecules in a simulation box, often with periodic boundary conditions to simulate a bulk material. The system is then allowed to evolve over time by solving Newton's equations of motion for each atom. From the resulting trajectory, various macroscopic and microscopic properties can be calculated.
MD simulations can be used to study:
Structural Properties: The arrangement of molecules in the amorphous or crystalline state can be investigated by calculating radial distribution functions (RDFs). The RDF for the Pb-O pair, for example, would reveal the average coordination number and distances of the isodecanoate ligands around the central lead atom.
Conformational Dynamics: The branched alkyl chains of the isodecanoate ligands are flexible. MD simulations can explore the different conformations these chains adopt and the timescale of transitions between them.
Interactions: The interaction of this compound with other molecules can be modeled. For instance, its interaction with PVC chains could be simulated to understand its role as a heat stabilizer, or its aggregation behavior in a non-polar solvent could be studied to understand its function as a paint drier.
Interactive Table: Parameters and Outputs of a Hypothetical MD Simulation of this compound
| Simulation Parameter/Output | Description | Example Application |
|---|---|---|
| Force Field | Set of equations and parameters to describe the energy of the system (e.g., CHARMM, AMBER, or a custom-developed potential). | Crucial for accurately representing the interatomic interactions. |
| Ensemble | Statistical ensemble used to control thermodynamic variables (e.g., NVT for constant volume and temperature, NPT for constant pressure and temperature). | Chosen based on the experimental conditions being simulated. |
| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from another atom. | Determining the coordination structure of ligands around the lead center. |
| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Calculating the diffusion coefficient of the compound in a solvent or polymer. |
| Radius of Gyration (Rg) | A measure of the overall size and shape of a molecule. | Analyzing the conformational changes of the flexible isodecanoate chains. |
Mechanistic Modeling of this compound Synthesis and Catalytic Reactions
Mechanistic modeling, typically using quantum chemical methods like DFT, can be used to map out the detailed pathways of chemical reactions involving this compound. This includes its formation and its role in catalytic processes.
Modeling Synthesis: The synthesis of this compound, for example, from lead(II) oxide (PbO) and isodecanoic acid, can be modeled computationally. By calculating the energies of reactants, products, and potential intermediates and transition states, a detailed reaction energy profile can be constructed. This profile helps identify the most likely reaction mechanism, determine the rate-limiting step, and understand the role of different reaction conditions.
Modeling Catalytic Activity: this compound is used as a catalyst, such as a drier in paints where it accelerates the oxidative cross-linking of drying oils. Computational modeling can elucidate the mechanism of this catalytic action. For example, DFT calculations could be used to study the interaction of the lead complex with oxygen and the allylic hydrogens of the oil molecules. The model could show how the lead center facilitates the formation of radical intermediates, lowers the activation energy for hydrogen abstraction, and is regenerated at the end of the catalytic cycle. Such computational studies are invaluable for understanding catalyst activity and for designing more efficient catalysts. mdpi.com
Predictive Models for this compound Material Performance and Stability
Predictive modeling, often leveraging machine learning and data-driven approaches, aims to forecast the properties of materials based on their chemical structure. For this compound, these models can predict performance metrics like thermal stability, solubility in different media, and catalytic efficiency.
The development of such a model typically follows these steps:
Data Collection: A dataset of related compounds (e.g., various metal carboxylates) with experimentally measured properties is compiled.
Descriptor Calculation: For each molecule in the dataset, a set of numerical features, known as molecular descriptors, is calculated. These can range from simple constitutional descriptors (e.g., molecular weight) to complex quantum-chemically derived values (e.g., orbital energies, partial charges).
Model Training: A machine learning algorithm (e.g., multiple linear regression, random forest, neural networks) is trained on the dataset to learn the relationship between the molecular descriptors and the property of interest. This creates a Quantitative Structure-Property Relationship (QSPR) model.
Validation and Prediction: The model's predictive power is rigorously validated using statistical methods. mdpi.comnih.govresearchgate.net Once validated, the model can be used to predict the performance and stability of new or untested compounds like this compound.
For this compound, a QSPR model could predict its decomposition temperature based on descriptors related to the Pb-O bond strength and the size of the isodecanoate ligand. Another model could predict its solubility in a specific polymer based on descriptors related to polarity and molecular volume. These predictive tools can accelerate materials discovery and optimization by reducing the need for extensive trial-and-error experimentation. mdpi.com
Interactive Table: Descriptors and Predicted Properties for this compound
| Property to Predict | Potential Molecular Descriptors | Modeling Approach | Application |
|---|---|---|---|
| Thermal Stability (Decomposition Temp.) | Pb-O bond dissociation energy, molecular weight, topological indices. | QSPR, Machine Learning (e.g., Gradient Boosting) | Predicting performance as a PVC stabilizer at high temperatures. |
| Solubility | Calculated logP, polar surface area, molecular volume. | Regression Models | Formulating paints and coatings with optimal compatibility. |
| Catalytic Activity | LUMO energy, charge on the Pb atom, steric parameters. | Machine Learning Classification or Regression | Screening for new catalytic applications or optimizing existing ones. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Lead(II) oxide |
Environmental Chemistry and Transformation Pathways of Lead Ii Isodecanoate
Dissolution and Speciation of Lead(II) Isodecanoate in Aqueous Environments
This compound is characterized by its insolubility in water. However, upon its introduction into aqueous environments, the compound can undergo dissociation, releasing lead ions (Pb²⁺) and isodecanoate ligands. The subsequent behavior and fate of the lead ion are dictated by a complex series of chemical reactions known as speciation. This process is highly dependent on the physicochemical properties of the water body, including pH, the presence of dissolved organic matter (DOM), and the concentration of various inorganic anions.
In marine environments, the high concentration of chloride ions leads to the dominance of lead-chloride complexes, which can account for over 90% of the lead species. The influence of these chloride complexes diminishes significantly with decreasing salinity.
The speciation of lead is a critical factor in its environmental mobility and bioavailability. The formation of insoluble precipitates, such as lead carbonates and hydroxides, can remove lead from the water column and sequester it in sediments. Conversely, the formation of soluble complexes with organic or inorganic ligands can enhance its mobility.
Table 1: Dominant Aqueous Lead(II) Species as a Function of pH in a Model Freshwater System
| pH Range | Dominant Lead(II) Species | Controlling Factors |
|---|---|---|
| < 7 | Pb²⁺ (free hydrated ion) | Acidity of the water |
| 7 - 10 | PbCO₃ (aq) | Dissolved inorganic carbon concentration |
| > 10 | Pb(OH)₂ (aq) | Alkalinity of the water |
This table is illustrative and the precise pH ranges can vary based on the specific chemical composition of the water.
Biodegradation Pathways of the Isodecanoate Ligand Moiety
The isodecanoate portion of this compound is a branched-chain fatty acid. The environmental persistence of this organic ligand is largely determined by its susceptibility to microbial degradation. Bacteria, particularly species from the genus Pseudomonas, have demonstrated the ability to degrade branched-chain fatty acids. researchgate.net
The primary mechanism for the breakdown of fatty acids in bacteria is the β-oxidation cycle. researchgate.net This metabolic process involves the sequential removal of two-carbon units from the fatty acid chain, producing acetyl-CoA, which can then enter central metabolic pathways for energy production. researchgate.net The presence and position of methyl branches, as found in isodecanoic acid, can influence the rate and efficiency of biodegradation. Increased branching can sometimes hinder the enzymatic processes involved in β-oxidation, potentially leading to greater persistence in the environment compared to linear fatty acids. nih.gov
Studies on the biodegradation of structurally similar compounds, such as isostearic acid, have shown that certain bacterial strains can selectively utilize these branched isomers as a carbon source. researchgate.net During this process, a variety of intermediate metabolites may be formed before the compound is completely mineralized to carbon dioxide and water. researchgate.net
Table 2: Microbial Degradation of Branched-Chain Fatty Acids
| Microorganism | Substrate | Primary Degradation Pathway | Key Findings |
|---|---|---|---|
| Pseudomonas resinovorans | Isostearic acid | β-oxidation | Efficient utilization of the branched-chain fatty acid as a carbon source. researchgate.net |
| Pseudomonas putida | Isostearic acid | β-oxidation | Demonstrated ability to grow on and degrade the branched-chain fatty acid. researchgate.net |
| Soil consortia | Branched aromatic alkanoic acids | β-oxidation | The degree of alkyl side chain branching affects the rate of biodegradation. nih.gov |
Photochemical and Thermal Transformation Studies of this compound
This compound can undergo transformation in the environment when exposed to sunlight and elevated temperatures. These abiotic degradation processes can alter the chemical form of the compound, affecting its fate and transport.
Photochemical Transformation: Photochemical reactions are initiated by the absorption of solar radiation. While specific photolysis studies on this compound are not widely available, research on other lead compounds provides insight into potential transformation pathways. For instance, lead halides have been shown to undergo photolysis, resulting in the formation of metallic lead. researchgate.netmdpi.com It is plausible that the lead-carboxylate bond in this compound could be susceptible to photochemical cleavage. Furthermore, lead ions in aqueous solution can participate in photochemical reactions that influence the degradation of other organic contaminants. nih.gov The isodecanoate ligand itself may also be subject to photochemical degradation, although this is likely a slower process compared to biodegradation.
Thermal Transformation: Thermal degradation occurs when a compound is subjected to high temperatures. Studies on the thermal decomposition of lead salts of aliphatic carboxylic acids have shown that they tend to decompose in a single stage to form lead oxide. dtic.mil The process in the presence of air is often oxidative. dtic.mil The specific decomposition temperature and the exact nature of the intermediate and final products can be influenced by the structure of the carboxylic acid.
Table 3: Potential Abiotic Transformation Products of this compound
| Transformation Process | Potential Lead-Containing Products | Potential Organic Products |
|---|---|---|
| Photochemical Transformation | Metallic Lead (Pb⁰), Lead Oxides | Smaller organic acids, CO₂ |
| Thermal Transformation | Lead Oxides (e.g., PbO) | Hydrocarbon fragments, CO, CO₂ |
Isotopic Tracing Methodologies in this compound Environmental Research
Isotopic tracing is a powerful forensic tool used to identify the sources and pathways of lead contamination in the environment. nih.govbohrium.com This methodology relies on the fact that lead has four stable isotopes: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. isobarscience.com The latter three are radiogenic, formed from the radioactive decay of uranium (²³⁸U and ²³⁵U) and thorium (²³²Th), while ²⁰⁴Pb is non-radiogenic. mdpi.com
The relative abundances of these isotopes vary depending on the geological origin of the lead ore. brooksapplied.com Consequently, lead from different mining districts, as well as lead from different anthropogenic sources (e.g., leaded gasoline, industrial emissions, lead-based paints), will have distinct isotopic "fingerprints" or signatures. nih.govisobarscience.com
In the context of environmental research on this compound, if this compound is released into the environment, the isotopic signature of its lead component can be analyzed in various environmental media such as soil, water, sediment, and biota. By comparing the isotopic ratios (e.g., ²⁰⁶Pb/²⁰⁷Pb, ²⁰⁸Pb/²⁰⁶Pb) of the lead found in these samples to the ratios of potential sources, scientists can trace the contamination back to its origin. nih.gove3s-conferences.org
This technique is particularly valuable for distinguishing between natural background lead and anthropogenic lead pollution, and for apportioning the contributions of different pollution sources in a given area. nih.gov The analysis is typically performed using high-precision mass spectrometry techniques, such as multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). nih.gov
Table 4: Illustrative Lead Isotope Ratios for Various Environmental Sources
| Lead Source | Typical ²⁰⁶Pb/²⁰⁷Pb Ratio Range | Typical ²⁰⁸Pb/²⁰⁶Pb Ratio Range |
|---|---|---|
| Leaded Gasoline (historical, various sources) | ~1.04 - 1.20 | ~2.06 - 2.12 |
| Coal Combustion | ~1.15 - 1.22 | ~2.08 - 2.11 |
| Mining and Smelting (source dependent) | Highly variable (e.g., 1.15 - 1.22 for many deposits) cdnsciencepub.com | Highly variable (e.g., 2.42 - 2.50 for many deposits) cdnsciencepub.com |
| Natural Background (local geology dependent) | Highly variable | Highly variable |
Note: These are generalized ranges and actual values can vary significantly based on specific origins.
Historical Context and Future Research Directions
Evolution of Academic Understanding of Lead Carboxylates, Including Lead(II) Isodecanoate, in Chemistry and Materials Science
The academic journey to understand lead carboxylates is deeply rooted in the long history of lead itself. Lead, one of the first metals utilized by humankind, has been mined and used for over 6,000 years, finding applications in ancient Roman plumbing, paints, and even as a sweetener for wine. biologicaldiversity.orgmtu.eduepa.gov This extensive historical use led to early observations of its properties and, eventually, its toxicity. biologicaldiversity.org The formal scientific study of its compounds, including lead carboxylates, is a more recent endeavor, primarily unfolding over the last century with the advent of modern analytical techniques.
A significant challenge in the study of lead carboxylates, particularly those with long carbon chains like this compound, has been their characteristically low solubility. rsc.org This property historically hindered the growth of single crystals, a prerequisite for the definitive structural elucidation technique of single-crystal X-ray diffraction. Consequently, early understanding of their solid-state structures was limited and often based on indirect evidence.
A pivotal advancement in the academic understanding of Lead(II) carboxylates came with the application of spectroscopic methods, such as solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.org These techniques allowed researchers to probe the local chemical environment of the lead and carboxylate ions without the need for single crystals. Research on a series of lead carboxylates revealed a fundamental dichotomy in their structures, dividing them into two distinct groups based on the length of their hydrocarbon chains. rsc.org
This division is based on the coordination geometry around the Pb(II) ion, which is influenced by the presence of a stereochemically active or inactive lone pair of electrons. rsc.org
Hemidirected Structures: In shorter-chain lead carboxylates (typically with 6 to 8 carbon atoms), the lone pair of electrons is stereochemically active, pushing the carboxylate ligands to one side and creating a distorted, or hemidirected, coordination sphere. rsc.org
Holodirected Structures: In longer-chain lead carboxylates (with 9 or more carbon atoms), the lone pair is stereochemically inactive, resulting in a more symmetrical, or holodirected, arrangement of ligands around the lead ion. rsc.org
The eventual success in growing a single crystal of lead nonanoate (B1231133) (a 9-carbon carboxylate) and analyzing it via X-ray diffraction provided the first definitive structural evidence for the holodirected motif proposed for the longer-chain subgroup. rsc.org This discovery validated the interpretations from NMR and IR data and established a foundational model for understanding the structure of related long-chain compounds like this compound.
| Characteristic | Short-Chain Lead Carboxylates (C6-C8) | Long-Chain Lead Carboxylates (C9-C18) |
|---|---|---|
| Coordination Geometry | Hemidirected | Holodirected |
| Pb(II) Lone Pair Activity | Stereochemically Active | Stereochemically Inactive |
| Packing Motif | Distinct packing mode for short chains | Consistent packing motif for long chains |
| Primary Evidence | Consistent 13C and 207Pb NMR and IR data | NMR, IR, and single-crystal X-ray data (from Lead Nonanoate) |
Contemporary Research Challenges and Emerging Avenues for this compound Studies
Despite significant progress, research on this compound and related compounds faces several contemporary challenges that also point toward new and important avenues of investigation.
Contemporary Research Challenges:
Complete Structural Elucidation: The difficulty in synthesizing single crystals of long-chain lead carboxylates remains a primary obstacle. rsc.org Without precise crystallographic data for this compound itself, a comprehensive understanding of its three-dimensional structure and intermolecular interactions is incomplete, limiting the ability to build accurate structure-property relationship models.
Environmental Fate and Toxicity: A major societal and scientific challenge is mitigating the environmental impact of lead compounds. Research is needed to understand the degradation pathways of lead carboxylates in various environments (soil, water) and to fully characterize the bioavailability and toxicity of their degradation products.
Developing Safer Alternatives: Given the inherent toxicity of lead, a significant challenge for materials science is the development of functional alternatives. This requires a deep understanding of how the unique electronic structure of Pb(II) in compounds like this compound gives rise to its specific properties, in order to mimic those functions with less hazardous elements.
Emerging Avenues for Research:
Precursors for Advanced Nanomaterials: Metal carboxylates are increasingly used as precursors in the synthesis of sophisticated nanomaterials. An emerging avenue is the exploration of this compound as a precursor for creating lead-containing perovskite quantum dots or other nanostructures with tailored optoelectronic properties. The long, branched isodecanoate chain could offer unique solubility and reactivity control during synthesis.
Catalysis: The unique coordination chemistry and Lewis acidity of the Pb(II) ion could potentially be exploited in catalysis. Future research may explore the catalytic activity of this compound in specific organic reactions, such as polymerization or esterification, where control over coordination and solubility is crucial.
Interface and Surface Chemistry: The amphiphilic nature of lead carboxylates makes them surface-active. This suggests research opportunities in surface science, studying their behavior at liquid-liquid or solid-liquid interfaces, which could be relevant for applications in lubrication, coatings, or as stabilizers in colloidal systems.
Methodological Advancements and Interdisciplinary Approaches in this compound Research
Modern research on lead carboxylates is increasingly characterized by the use of sophisticated analytical methods and its integration into diverse scientific fields beyond traditional chemistry.
Methodological Advancements:
Solid-State NMR (ssNMR): For materials like lead carboxylates that are difficult to crystallize, 207Pb and 13C ssNMR have become indispensable tools. They provide detailed, atom-specific information about the local coordination and chemical environment, enabling researchers to distinguish between different structural motifs, such as hemidirected and holodirected geometries, in the solid state. rsc.org
Vibrational Spectroscopy: Advanced infrared spectroscopy techniques, such as Fourier Transform Infrared Spectroscopy (FTIR), are crucial for identifying the coordination state of the carboxylate group (e.g., monodentate, bidentate). mdpi.com The asymmetric COO- stretching frequency is a key diagnostic marker for studying these interactions. mdpi.comresearchgate.net
Nanoscale Imaging and Analysis: Techniques like Atomic Force Microscopy coupled with Infrared Spectroscopy (AFM-IR) allow for chemical analysis at the nanoscale. This has been instrumental in studying the formation of lead carboxylates within complex matrices, providing spatial and chemical information simultaneously. researchgate.net
Interdisciplinary Approaches:
Cultural Heritage Science: A prominent interdisciplinary field for lead carboxylate research is art conservation. Lead soaps, which are metal carboxylates formed from the reaction of lead-based pigments (like lead white) with fatty acids in the oil binder of paintings, are a significant cause of degradation in historical artworks. researchgate.net Chemists, materials scientists, and conservators collaborate to study the formation of these lead soaps using techniques like FTIR and AFM-IR to understand and prevent damage to cultural artifacts. mdpi.comresearchgate.net
Environmental Science and Toxicology: Research on this compound intersects with environmental science in the study of lead contamination. Understanding the chemistry of lead carboxylates is crucial for developing effective remediation strategies, such as the design of adsorbent materials that can capture Pb(II) ions from contaminated water. researchgate.netresearchgate.net This work combines inorganic and materials chemistry with environmental engineering and toxicology to address public health concerns.
| Methodology | Information Provided | Interdisciplinary Field of Application |
|---|---|---|
| Solid-State NMR (207Pb, 13C) | Local coordination environment, distinction between structural motifs (hemidirected/holodirected). rsc.org | Materials Science, Inorganic Chemistry |
| FTIR Spectroscopy | Identification of carboxylate coordination modes, monitoring chemical changes. mdpi.com | Cultural Heritage, Polymer Science |
| AFM-IR | Nanoscale chemical mapping, in-situ identification of lead soap formation. researchgate.net | Cultural Heritage, Surface Science |
| X-ray Diffraction (XRD) | Definitive crystal structure (when single crystals are available). rsc.org | Materials Science, Crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
